3-(4-Cyanobenzoyl)thiophene

Description

BenchChem offers high-quality 3-(4-Cyanobenzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyanobenzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

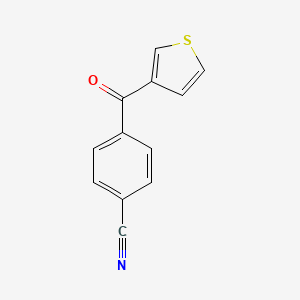

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophene-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12(14)11-5-6-15-8-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMYSGYWUPHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641829 | |

| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42296-08-2 | |

| Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Cyanobenzoyl)thiophene

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The molecule 3-(4-Cyanobenzoyl)thiophene represents a key building block, combining the versatile thiophene ring with a cyanobenzoyl moiety, a common feature in various targeted therapies. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis of 3-(4-Cyanobenzoyl)thiophene, moving beyond simplistic protocols to explain the underlying chemical principles. We further detail a robust, multi-technique approach for its structural characterization and purity confirmation, designed to meet the rigorous standards of drug discovery and development professionals.

Strategic Imperative: The Challenge of Regioselectivity in Thiophene Chemistry

Thiophene, an aromatic heterocycle, presents a fascinating challenge in electrophilic aromatic substitution.[3] Due to the superior stabilization of the cationic intermediate via resonance, direct electrophilic attack, such as in a Friedel-Crafts acylation, overwhelmingly favors the C2 position.[6] Attempting a direct acylation of thiophene with 4-cyanobenzoyl chloride would yield almost exclusively the undesired 2-isomer.

Therefore, the synthesis of the C3-substituted isomer requires a deliberate and regiochemically controlled strategy. Our approach circumvents this challenge by employing a pre-functionalized thiophene precursor, 3-bromothiophene, to direct the acylation to the desired position through an organometallic intermediate. This method ensures high regioselectivity and provides a reliable pathway to the target compound.

Synthesis Pathway: A Grignard-Mediated Approach

The chosen synthetic route involves the formation of a 3-thienyl Grignard reagent, which then acts as a nucleophile in an addition reaction with 4-cyanobenzoyl chloride. This classic organometallic transformation is robust, high-yielding, and provides excellent control over the final product's regiochemistry.

Caption: Synthetic workflow for 3-(4-Cyanobenzoyl)thiophene.

Causality Behind Experimental Choices

-

Starting Material: 3-Bromothiophene is selected as it fixes the point of reactivity at the C3 position. The carbon-bromine bond is readily converted into an organometallic species.

-

Grignard Formation: Magnesium in anhydrous tetrahydrofuran (THF) is the classic method for Grignard reagent formation. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by even trace amounts of water. A small crystal of iodine is often used as an activator to etch the passivating oxide layer on the magnesium turnings, initiating the reaction.

-

Electrophile: 4-Cyanobenzoyl chloride is a highly reactive acylating agent. The acyl chloride is more electrophilic than the corresponding carboxylic acid or ester, ensuring efficient reaction with the moderately nucleophilic Grignard reagent.

-

Temperature Control: The addition of the Grignard reagent to the acyl chloride is performed at low temperatures (e.g., 0 °C or below). This is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product, which would form a tertiary alcohol.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to yield the ketone and is acidic enough to neutralize any remaining Grignard reagent without being so strongly acidic as to cause degradation of the product.

Detailed Experimental Protocol

Materials:

-

3-Bromothiophene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Cyanobenzoyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven beforehand.

-

Grignard Reagent Formation: Place the magnesium turnings and the iodine crystal in the flask. Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of 3-bromothiophene in anhydrous THF.

-

Add a few milliliters of the 3-bromothiophene solution to the magnesium. The solution should warm up and the brown color of the iodine should fade, indicating the initiation of the reaction. Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent is indicated by a grayish, cloudy solution.

-

Acylation Reaction: In a separate, dry, inert-atmosphere flask, dissolve 4-cyanobenzoyl chloride in anhydrous THF. Cool this solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared 3-thienylmagnesium bromide solution from the first flask to the cooled solution of 4-cyanobenzoyl chloride via cannula or the dropping funnel. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture again to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-(4-Cyanobenzoyl)thiophene as a pure solid.

Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

Spectroscopic Data Summary

| Technique | Characteristic Signal | Interpretation |

| ¹H NMR | ~8.1-8.2 ppm (d, 1H), ~7.8-7.9 ppm (d, 2H), ~7.7-7.8 ppm (d, 2H), ~7.4-7.5 ppm (dd, 1H) | Signals correspond to the protons on the thiophene and benzonitrile rings. Specific splitting patterns confirm the 3-substitution pattern. |

| ¹³C NMR | ~185-190 ppm, ~135-145 ppm, ~132 ppm, ~129 ppm, ~126 ppm, ~118 ppm, ~115 ppm | Key resonances for the ketone carbonyl (C=O), aromatic carbons, and the nitrile carbon (C≡N). |

| FT-IR | ~2220-2240 cm⁻¹ (strong, sharp), ~1650-1670 cm⁻¹ (strong, sharp), ~3100 cm⁻¹ (weak) | Confirms the presence of the nitrile (C≡N stretch) and ketone (C=O stretch) functional groups, and aromatic C-H bonds.[7] |

| Mass Spec (EI) | Molecular Ion Peak (M⁺) at m/z ≈ 213.03 | Corresponds to the molecular weight of C₁₂H₇NOS, confirming the elemental composition. |

Detailed Spectral Interpretation

-

¹H NMR Spectroscopy: The proton on the thiophene ring adjacent to the sulfur (C5-H) will appear as a doublet of doublets, while the other two thiophene protons will also show characteristic splitting. The protons on the 4-cyanophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each.

-

¹³C NMR Spectroscopy: The most downfield signal will be the ketone carbonyl carbon. The quaternary carbon attached to the nitrile group will appear around 115 ppm, and the nitrile carbon itself will be near 118 ppm. The remaining signals will correspond to the other aromatic carbons.

-

FT-IR Spectroscopy: The presence of two strong, sharp absorption bands is the most telling feature. The band in the ~2230 cm⁻¹ region is highly characteristic of a nitrile (C≡N) stretch.[7] The band around ~1660 cm⁻¹ is characteristic of an aryl ketone carbonyl (C=O) stretch.[7] The region around 3100 cm⁻¹ will show weak C-H stretches from the aromatic rings.[8]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show a prominent molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would likely show cleavage on either side of the carbonyl group, yielding ions corresponding to the thienyl and cyanobenzoyl fragments.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene and its derivatives are cornerstones of modern medicinal chemistry.[4] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties but with altered lipophilicity and metabolic profile, which can be advantageous for drug design.[3]

The 3-(4-Cyanobenzoyl)thiophene scaffold is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications:

-

Kinase Inhibitors: The cyanophenyl group is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.[1]

-

Precursor for Heterocyclic Scaffolds: The ketone functional group is a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, or cyclization reactions to build more elaborate heterocyclic systems.

-

Anti-inflammatory and Anticancer Agents: Many compounds containing the benzoylthiophene core have been investigated for their anti-inflammatory and cytotoxic activities.[3][5]

Conclusion

The synthesis of 3-(4-Cyanobenzoyl)thiophene is not a trivial undertaking due to the inherent regioselectivity of the thiophene ring. However, by employing a strategic, organometallic-based approach starting from 3-bromothiophene, the target molecule can be obtained in high yield and purity. This guide has provided a detailed, robust protocol grounded in a firm understanding of the underlying chemical principles. The comprehensive characterization workflow ensures that researchers and drug development professionals can validate the structure and purity of this valuable synthetic intermediate with a high degree of confidence, enabling its use in the discovery of next-generation therapeutics.

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research in Engineering and Science (IJRES).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

- Therapeutic importance of synthetic thiophene. (2018). Chemistry Central Journal.

- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). Scientific Reports.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.

- Thiophene | C4H4S | CID 8030. (n.d.).

- 3-(3-cyanobenzoyl)thiophene | 861224-01-3. (n.d.). Sigma-Aldrich.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Journal of the Pharmaceutical Society of Japan.

- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 3-(4-Cyanobenzoyl)thiophene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, thiophene and its derivatives have emerged as a cornerstone, demonstrating a remarkable breadth of biological activities and material properties. This guide focuses on a specific, yet significant, member of this family: 3-(4-Cyanobenzoyl)thiophene. This molecule, characterized by the fusion of a thiophene ring with a cyanobenzoyl moiety, presents a unique electronic and structural profile, making it a compelling target for further investigation. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, grounded in established chemical principles and supported by available data, to empower researchers in their pursuit of innovative applications for this compound. We will delve into its fundamental molecular attributes, explore its synthesis through logical and field-proven methodologies, and discuss its characterization, thereby offering a solid foundation for future research and development endeavors.

Core Molecular Attributes of 3-(4-Cyanobenzoyl)thiophene

Molecular Structure and Formula

3-(4-Cyanobenzoyl)thiophene is a small organic molecule featuring a central thiophene ring acylated at the 3-position with a 4-cyanobenzoyl group.

Molecular Formula: C₁₂H₇NOS

The molecular structure consists of a five-membered aromatic thiophene ring, containing one sulfur atom, which is connected via a carbonyl bridge to a para-substituted benzonitrile ring.

Figure 1: Molecular structure of 3-(4-Cyanobenzoyl)thiophene.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-(4-Cyanobenzoyl)thiophene is paramount for its application in experimental settings. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| IUPAC Name | (4-cyanophenyl)(thiophen-3-yl)methanone | N/A |

| CAS Number | 42296-08-2 | N/A |

| Molecular Weight | 213.26 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; likely insoluble in water. | Inferred from structural components |

Synthesis and Mechanistic Insights

The synthesis of 3-(4-Cyanobenzoyl)thiophene is most logically achieved through a Friedel-Crafts acylation reaction. This well-established method for forming carbon-carbon bonds on aromatic rings provides a direct and efficient route.

Retrosynthetic Analysis

The primary disconnection for the synthesis of 3-(4-Cyanobenzoyl)thiophene is at the bond between the thiophene ring and the carbonyl carbon. This leads to thiophene and 4-cyanobenzoyl chloride as the starting materials.

Figure 2: Retrosynthetic analysis of 3-(4-Cyanobenzoyl)thiophene.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation of thiophene with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the most direct synthetic approach.[1]

Reaction:

Thiophene + 4-Cyanobenzoyl Chloride --(AlCl₃)--> 3-(4-Cyanobenzoyl)thiophene + HCl

Causality Behind Experimental Choices:

-

Choice of Reactants: Thiophene serves as the nucleophilic aromatic substrate. 4-Cyanobenzoyl chloride is the electrophilic acylating agent. The cyano group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution, thus preventing side reactions on the benzoyl moiety.

-

Choice of Catalyst: A Lewis acid like aluminum chloride is essential to activate the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.[2]

-

Solvent: An inert solvent, such as dichloromethane or dichloroethane, is typically used to facilitate the reaction while not participating in it.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Formation of Acylium Ion: The flask is cooled to 0 °C in an ice bath. A solution of 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Acylation of Thiophene: A solution of thiophene (1.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-(4-Cyanobenzoyl)thiophene.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on both the thiophene and the benzene rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H2 | ~7.8-8.2 | dd | ~5, 1.5 |

| Thiophene H4 | ~7.3-7.6 | dd | ~5, 3 |

| Thiophene H5 | ~7.6-7.9 | dd | ~3, 1.5 |

| Benzene H (ortho to C=O) | ~7.8-8.1 | d | ~8 |

| Benzene H (ortho to CN) | ~7.7-8.0 | d | ~8 |

Note: These are predicted values and may vary in an actual spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~185-195 |

| Cyano (C≡N) | ~115-120 |

| Thiophene C2 | ~130-135 |

| Thiophene C3 | ~140-145 |

| Thiophene C4 | ~125-130 |

| Thiophene C5 | ~128-133 |

| Benzene C (ipso to C=O) | ~135-140 |

| Benzene C (ipso to CN) | ~110-115 |

| Benzene C (aromatic) | ~128-135 |

Note: These are predicted values and may vary in an actual spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2240 (strong, sharp) |

| C=O (Aryl Ketone) | ~1650-1670 (strong) |

| C-H (Aromatic) | ~3000-3100 (medium) |

| C=C (Aromatic) | ~1400-1600 (multiple bands) |

| C-S (Thiophene) | ~600-800 |

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 213. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring, leading to fragments corresponding to the 4-cyanobenzoyl cation (m/z = 129) and the 3-thienyl radical.

Potential Applications and Future Directions

While specific applications for 3-(4-Cyanobenzoyl)thiophene are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.

-

Medicinal Chemistry: The thiophene nucleus is a well-known privileged scaffold in drug discovery, present in numerous approved drugs. The incorporation of a cyanobenzoyl group could modulate the electronic and steric properties of the molecule, potentially leading to interactions with various biological targets. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3] The cyano group can act as a hydrogen bond acceptor and can be a key pharmacophoric feature.

-

Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronic materials, including conductive polymers and organic light-emitting diodes (OLEDs).[4] The presence of the polar cyano group and the extended π-system in 3-(4-Cyanobenzoyl)thiophene could impart interesting photophysical and electronic properties, making it a candidate for investigation in novel organic materials.

Future research should focus on the validated synthesis and thorough characterization of 3-(4-Cyanobenzoyl)thiophene. Subsequent biological screening against a panel of relevant targets and investigation of its material properties will be crucial in unlocking its full potential.

Conclusion

3-(4-Cyanobenzoyl)thiophene represents a molecule of significant interest at the intersection of heterocyclic chemistry, medicinal chemistry, and materials science. This guide has provided a foundational understanding of its molecular structure, physicochemical properties, and a logical synthetic pathway. The predicted spectroscopic data serves as a valuable reference for its characterization. While experimental data for this specific compound remains to be fully elucidated in publicly accessible literature, the information presented herein, grounded in established chemical principles, offers a robust starting point for researchers and scientists. The exploration of this and related compounds will undoubtedly contribute to the advancement of drug discovery and the development of novel functional materials.

References

- Edwards Jr., W. R., & Eckert Jr., R. J. (1989). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. The Journal of Organic Chemistry, 54(1), 86-128.

-

PubChem. (n.d.). 3-Thiophenethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Acylation of thiophene.

-

NIST. (n.d.). Thiophene, 3,4-dibromo-. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes via chemo- and regioselective intramolecular cyclization of α,α′-bis(β- oxodithioesters) at room temperature. Retrieved from [Link]

-

KUREHA CORPORATION. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

Wiley Online Library. (2021). Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

ACS Publications. (1989). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

MDPI. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Regiospecific synthesis of 3,4-disubstituted thiophenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). Ytterbium(III) Trifluoromethanesulfonate Catalysed Friedel–Crafts Acylation of Substituted Thiophenes. Retrieved from [Link]

-

ScienceDirect. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

ResearchGate. (2015). Biological Activity of Chemical Constituents from Clausena harmandiana. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing thiophene and its derivatives.

-

Scholars' Mine. (2016). A Computational and Experimental Study of Thieno[3,4-B]thiophene as a Proaromatic Π-Bridge in Dye-Sensitized Solar Cells. Retrieved from [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[5][6]thieno[2,3- d]thiazole derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (2020). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Retrieved from [Link]

-

ResearchGate. (2013). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 3. Synthesis of 3-Thiocyanobenzothiophene via Difunctionalization of Active Alkyne Promoted by Electrochemical-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03226K [pubs.rsc.org]

The Solubility Profile of 3-(4-Cyanobenzoyl)thiophene: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount determinants of its ultimate therapeutic success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and efficacy. A suboptimal solubility profile can lead to costly and time-consuming formulation challenges, and in some cases, the premature termination of an otherwise promising drug candidate.

This in-depth technical guide is dedicated to a thorough exploration of the solubility profile of 3-(4-Cyanobenzoyl)thiophene . This molecule, possessing a unique combination of a thiophene ring, a benzoyl moiety, and a cyano group, presents an interesting case study for understanding the interplay of structural features and their impact on solubility. This document is crafted for researchers, scientists, and drug development professionals, providing not only a theoretical framework for solubility but also actionable, field-proven experimental protocols. As your senior application scientist, my aim is to equip you with the causal understanding behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reliable data.

Unveiling the Molecule: Physicochemical Characteristics of 3-(4-Cyanobenzoyl)thiophene

A foundational understanding of the molecule's inherent properties is the first step in predicting and interpreting its solubility behavior.

Chemical Identity and Structure

-

IUPAC Name: (4-cyanophenyl)(thiophen-3-yl)methanone

-

Molecular Formula: C₁₂H₇NOS

-

Molecular Weight: 213.26 g/mol

-

CAS Number: 42296-08-2

The structure of 3-(4-Cyanobenzoyl)thiophene is characterized by three key functional groups:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene itself is known to be insoluble in water but soluble in various organic solvents.[1][2] Its aromatic nature contributes to the overall planarity and potential for π-π stacking interactions.[3]

-

Benzoyl Group: An aromatic ketone that introduces a polar carbonyl group, which can act as a hydrogen bond acceptor. However, the bulky, nonpolar phenyl ring generally decreases aqueous solubility.

-

Cyano Group (-C≡N): A strongly polar and electron-withdrawing group. While the nitrile group is polar, its overall effect on aqueous solubility can be complex; in some contexts, it can improve pharmacokinetic properties and solubility.[4][5][6]

Predicted Physicochemical Properties

In the absence of extensive experimental data for 3-(4-Cyanobenzoyl)thiophene, in silico predictive models are invaluable tools for initial assessment. These models leverage vast databases of known compounds to estimate key physicochemical parameters.

| Property | Predicted Value | Prediction Tool | Significance in Solubility Profiling |

| LogP (o/w) | ~2.8 - 3.5 | SwissADME, ACD/Percepta | Indicates the lipophilicity of the compound. A positive LogP suggests a preference for lipidic environments over aqueous ones, often correlating with lower aqueous solubility. |

| Aqueous Solubility (LogS) | -3.5 to -4.5 | SwissADME, ACD/Percepta | Predicts the logarithm of the molar solubility in water. A value in this range suggests low to poor aqueous solubility. |

| pKa | Not predicted to have significant ionization within physiological pH range. | ACD/Percepta | The absence of a readily ionizable group suggests that its solubility will not be dramatically affected by changes in pH within the physiological range (pH 1.2-7.4). |

Note: These values are predictions and should be confirmed by experimental determination.

For context, the structurally similar compound 2-Benzoylthiophene (lacking the cyano group) has a reported melting point of 55-57°C and is also expected to have low aqueous solubility.[7][8]

The Theoretical Underpinnings of Solubility in Pharmaceutical Sciences

A robust solubility assessment requires an appreciation of the different types of solubility and the thermodynamic principles that govern them.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the realm of drug discovery, two primary types of solubility are measured:

-

Kinetic Solubility: This is the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated stock (typically in DMSO). It is a measure of how quickly a compound can dissolve and is often used in high-throughput screening.[1]

-

Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It represents the true, stable solubility of the compound and is the "gold standard" for solubility determination in later stages of drug development.[7]

Caption: Kinetic vs. Thermodynamic Solubility.

Experimental Determination of the Solubility Profile

A comprehensive solubility profile of 3-(4-Cyanobenzoyl)thiophene necessitates a multi-faceted experimental approach. The following protocols are designed to provide a robust and reliable characterization.

Thermodynamic Solubility Determination: The Shake-Flask Method (USP <1092>)

The shake-flask method is the most widely accepted and reliable technique for determining thermodynamic solubility.[7][9]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Protocol:

-

Preparation of Media: Prepare aqueous buffers at a minimum of three pH levels within the physiological range: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), as recommended by ICH M9 guidelines.[10][11]

-

Sample Preparation: Add an excess of solid 3-(4-Cyanobenzoyl)thiophene to vials containing each of the prepared buffer solutions. A visual excess of solid material must be present throughout the experiment.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to permit the settling of undissolved solid. Alternatively, centrifuge the samples at a high speed to pellet the solid material.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 3-(4-Cyanobenzoyl)thiophene in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Caption: Shake-Flask Method Workflow.

Kinetic Solubility Assay for High-Throughput Screening

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed.

Principle: The compound is introduced into an aqueous buffer from a concentrated DMSO stock solution. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering).[12]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-Cyanobenzoyl)thiophene in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed.

Solubility in Biorelevant Media and Co-solvents

To better predict in vivo performance, solubility should also be assessed in more complex, biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.

Furthermore, exploring the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) can provide valuable information for the development of liquid formulations.[13][14] The experimental setup for these studies is similar to the shake-flask method, with the substitution of the solvent system.

Interpreting the Solubility Profile: Implications for Drug Development

The solubility data for 3-(4-Cyanobenzoyl)thiophene will have profound implications for its development path.

Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[15]

-

High Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11]

-

High Permeability: The extent of absorption in humans is determined to be ≥ 85-90% of an administered dose.

Based on its predicted LogP and LogS values, 3-(4-Cyanobenzoyl)thiophene is likely to be a low solubility compound. If it is found to have high permeability, it would be classified as a BCS Class II compound. For such compounds, the rate-limiting step for oral absorption is often drug dissolution.

Strategies for Solubility Enhancement

Should 3-(4-Cyanobenzoyl)thiophene be confirmed as a poorly soluble compound, several formulation strategies can be employed to enhance its solubility and dissolution rate:[15]

-

Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, thereby enhancing the dissolution rate.

-

Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its apparent solubility and dissolution.

-

Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.

-

Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice energy and improve solubility.

Caption: Solubility Enhancement Strategies.

Conclusion and Future Directions

The solubility profile of 3-(4-Cyanobenzoyl)thiophene is a critical parameter that will guide its entire development trajectory. The predictive data strongly suggests that this compound will exhibit low aqueous solubility, a common challenge in modern drug discovery. The experimental protocols outlined in this guide, particularly the "gold standard" shake-flask method, provide a robust framework for definitively characterizing its thermodynamic solubility across a physiologically relevant pH range.

A thorough understanding of this profile will enable the rational design of formulation strategies to overcome any solubility limitations, ultimately maximizing the therapeutic potential of 3-(4-Cyanobenzoyl)thiophene. It is through this diligent and systematic approach to physicochemical characterization that we can de-risk drug development and pave the way for novel, effective medicines.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Avdeef, A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-13. [Link]

-

PubChem. (n.d.). 2-Benzoylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

-

Lala, C. M., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(9), 1019–1039. [Link]

-

PubChem. (n.d.). 3-(4-Cyanobenzoyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-443. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781–1787. [Link]

-

Yu, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 3-Benzoylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]

-

Wikipedia. (2024). Thiophene. [Link]

-

Sharma, R., & Singh, I. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Biorg Org Chem, 2(2), 70-73. [Link]

-

PubChem. (n.d.). Thiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Laboratory Manual Chemistry. [Link]

-

Pharmaffiliates. (n.d.). 2-Benzoylthiophene. [Link]

-

Khan, I., et al. (2021). Thiophene-containing compounds with antimicrobial activity. Molecules, 26(16), 4983. [Link]

-

Bruni, G., & Beretta, D. (2010). N-Cyanoguanidine Containing Drugs. In Nitrosamines and Related N-Nitroso Compounds in Foods (pp. 149-165). [Link]

-

U.S. Pharmacopeial Convention. (2013). <1092> The Dissolution Procedure: Development and Validation. USP-NF. [Link]

-

Chem-Impex International. (n.d.). 2-Benzoylthiophene. [Link]

-

PubChem. (n.d.). 3-Benzoylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Benzoylthiophene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 2-Benzoylthiophene | 135-00-2 | TCI AMERICA [tcichemicals.com]

- 9. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]

- 15. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 3-(4-Cyanobenzoyl)thiophene in Organic Electronics and Materials Science

A Senior Application Scientist's Guide to a Versatile Building Block

In the dynamic field of organic electronics, the design and synthesis of novel molecular building blocks are paramount to advancing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2][3] 3-(4-Cyanobenzoyl)thiophene is a molecule of significant interest, embodying a donor-acceptor (D-A) architecture within a compact structure. The electron-rich thiophene ring acts as the donor, while the electron-withdrawing cyanobenzoyl group serves as the acceptor. This inherent electronic asymmetry makes it a compelling candidate for incorporation into larger conjugated systems, including polymers and small molecules, for application in organic electronic devices.

This guide provides a comprehensive overview of the potential applications of 3-(4-Cyanobenzoyl)thiophene, offering detailed protocols for its synthesis, its incorporation into a functional polymer, and the fabrication and characterization of organic electronic devices.

Synthesis and Characterization of 3-(4-Cyanobenzoyl)thiophene

The synthesis of 3-(4-Cyanobenzoyl)thiophene can be achieved through a variety of established organometallic cross-coupling reactions. A common and effective method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid or ester with a benzoyl halide.

Proposed Synthetic Protocol: Suzuki Coupling

This protocol outlines a general procedure for the synthesis of 3-(4-Cyanobenzoyl)thiophene.

Materials:

-

3-Thiopheneboronic acid

-

4-Cyanobenzoyl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-thiopheneboronic acid (1.2 equivalents) and 4-cyanobenzoyl chloride (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2 M, 3.0 equivalents).

-

To this biphasic mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) as the catalyst system.

-

Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(4-Cyanobenzoyl)thiophene.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand through oxidation.

-

Biphasic Solvent System: The toluene/ethanol/water system facilitates the dissolution of both organic and inorganic reagents and promotes efficient phase transfer of the reactants.

-

Base (K₂CO₃): Essential for the activation of the boronic acid and to neutralize the acid generated during the reaction.

-

Palladium/Phosphine Catalyst: A standard and highly effective catalyst system for Suzuki cross-coupling reactions.

Characterization

The synthesized 3-(4-Cyanobenzoyl)thiophene should be thoroughly characterized to confirm its structure and purity.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | The spectra should show the characteristic peaks for the thiophene and benzonitrile protons and carbons in the expected integration ratios. |

| FT-IR Spectroscopy | Identification of functional groups. | A strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and a carbonyl (C=O) stretch around 1650 cm⁻¹. |

| Mass Spectrometry | Determination of molecular weight. | The molecular ion peak corresponding to the exact mass of 3-(4-Cyanobenzoyl)thiophene. |

| UV-Vis Spectroscopy | Investigation of electronic absorption properties. | The spectrum will reveal the absorption maxima (λ_max) and the optical bandgap of the molecule. |

| Cyclic Voltammetry (CV) | Determination of electrochemical properties. | The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels. |

Polymerization and Application in Organic Field-Effect Transistors (OFETs)

The 3-(4-Cyanobenzoyl)thiophene unit can be incorporated into a polymer backbone to create a donor-acceptor copolymer suitable for use as the active layer in an OFET.[2][4] For this purpose, the monomer needs to be functionalized with polymerizable groups, such as halogens (e.g., bromine), for cross-coupling polymerization reactions like the Stille or Suzuki polymerization.

Monomer Functionalization and Polymerization Workflow

Caption: Structure and working principle of a bulk heterojunction OPV.

Protocol: OPV Fabrication

This protocol outlines the fabrication of a conventional architecture BHJ solar cell.

Materials:

-

Patterned indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

-

The synthesized donor-acceptor copolymer

-

PC₇₁BM (phenyl-C₇₁-butyric acid methyl ester)

-

Chlorobenzene

-

Zinc oxide (ZnO) nanoparticle precursor or solution

-

Aluminum (for cathode)

-

Standard cleanroom fabrication equipment

Procedure:

-

Substrate Cleaning: Clean the patterned ITO substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 140°C for 10 minutes.

-

Active Layer Preparation and Deposition: Prepare a blend solution of the copolymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat this active layer solution on top of the PEDOT:PSS layer in a nitrogen-filled glovebox. The thickness should be optimized to around 100 nm.

-

Electron Transport Layer (ETL) Deposition: Deposit a thin layer of ZnO (e.g., from a nanoparticle solution or a precursor) on top of the active layer.

-

Cathode Deposition: Thermally evaporate an aluminum cathode (around 100 nm) on top of the ETL through a shadow mask.

-

Device Characterization: Measure the current-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²).

Expected Performance of a 3-(4-Cyanobenzoyl)thiophene-based OPV

The performance of an OPV is evaluated by several parameters obtained from the J-V curve.

| Parameter | Description | Anticipated Value Range |

| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. | 5 - 10% |

| Open-Circuit Voltage (V_oc) | The maximum voltage from the solar cell when there is no current flowing. | 0.6 - 0.9 V |

| Short-Circuit Current Density (J_sc) | The current density through the solar cell when the voltage is zero. | 10 - 20 mA/cm² |

| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. | 0.6 - 0.75 |

Conclusion and Future Outlook

3-(4-Cyanobenzoyl)thiophene represents a promising building block for the synthesis of novel organic semiconducting materials. Its inherent donor-acceptor character provides a strong electronic driving force for charge separation and transport. The protocols and expected performance metrics outlined in this guide provide a solid foundation for researchers to explore the potential of this and similar molecules in the field of organic electronics. Further molecular engineering, such as the introduction of solubilizing side chains and the optimization of the comonomer in polymerization, can lead to materials with enhanced performance in OFETs and OPVs. The systematic investigation of structure-property relationships will be key to unlocking the full potential of 3-(4-Cyanobenzoyl)thiophene and its derivatives in next-generation electronic devices.

References

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology, 1-9. Retrieved from [Link]

-

Yuan, J., et al. (2021). Novel thiophene[3,4-b]thiophene-based polymer acceptors for high-performance all-polymer solar cells. Chemical Communications, 57(84), 10974-10977. Retrieved from [Link]

-

Li, Y., et al. (2015). Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry A, 3(18), 9548-9563. Retrieved from [Link]

-

Wang, X., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. RSC Advances, 11(31), 19137-19144. Retrieved from [Link]

-

Ozturk, T., et al. (2022). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 10(20), 7957-7967. Retrieved from [Link]

-

Lin, C.-Y., et al. (2012). Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. The Journal of Organic Chemistry, 77(9), 4479-4488. Retrieved from [Link]

-

Karakus, N., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-244. Retrieved from [Link]

- Gronowitz, S. (Ed.). (1985).

-

Rostom, S. A. F., et al. (2022). Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration. Materials Horizons, 9(1), 368-376. Retrieved from [Link]

-

Ozturk, T., et al. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. The University of Manchester, 1-23. Retrieved from [Link]

-

Chen, H., et al. (2017). Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge. Energy & Environmental Science, 10(2), 614-620. Retrieved from [Link]

-

Ponce Ortiz, R., et al. (2010). Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives. Journal of the American Chemical Society, 132(24), 8440-8452. Retrieved from [Link]

-

Cariou, R., et al. (2012). Synthesis, electronic properties and packing modes of conjugated systems based on 2,5-di(cyanovinyl)furan or thiophene and imino-perfluorophenyl moieties. New Journal of Chemistry, 36(5), 1185-1192. Retrieved from [Link]

-

Li, Y., et al. (2018). The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units. Polymers, 10(11), 1234. Retrieved from [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Depth of Biology. (2022, January 19). organic chemistry - thiophene synthesis and reactions [Video]. YouTube. [Link]

-

Liu, T., et al. (2024). Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Al-Ghamdi, A. A., et al. (2019). Synthesis via direct (hetero)arylation polymerization, electrochemical and optical properties of poly (3,4-disubtituted)thiophenes. European Polymer Journal, 118, 449-456. Retrieved from [Link]

-

Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. Retrieved from [Link]

-

Wang, C.-H., et al. (2022). Electroactive and Stretchable Hydrogels of 3,4-Ethylenedioxythiophene/thiophene Copolymers. ACS Applied Polymer Materials, 4(2), 1168-1177. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

Tan, L., et al. (2018). Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors. Journal of Materials Chemistry C, 6(35), 9476-9484. Retrieved from [Link]

-

Li, Y., et al. (2024). 3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

Sources

- 1. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Functionalization of 3-(4-Cyanobenzoyl)thiophene

Introduction: Unlocking the Potential of a Privileged Scaffold

The thiophene ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. When substituted with pharmacophoric elements, thiophene derivatives often exhibit a wide spectrum of biological activities. 3-(4-Cyanobenzoyl)thiophene, in particular, represents a versatile scaffold. The cyanobenzoyl moiety offers sites for hydrogen bonding and pi-stacking interactions, while the thiophene ring provides a platform for further chemical diversification to modulate pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of established and rationally designed protocols for the functionalization of the thiophene ring in 3-(4-Cyanobenzoyl)thiophene. As a substrate bearing two potent electron-withdrawing groups—the benzoyl and the remotely deactivating cyano group—the thiophene ring is significantly deactivated towards classical electrophilic aromatic substitution.[1] This necessitates the use of carefully optimized and often more forcing reaction conditions to achieve desired transformations. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals to facilitate the synthesis of novel derivatives for screening and lead optimization.

Regioselectivity in the Functionalization of 3-(4-Cyanobenzoyl)thiophene

The 3-acyl group is a meta-director in electrophilic aromatic substitution on the thiophene ring, primarily deactivating the adjacent 2- and 4-positions. However, the C5 position remains the most susceptible to electrophilic attack due to its greater inherent reactivity in the thiophene nucleus.[2] Therefore, electrophilic substitution reactions on 3-(4-cyanobenzoyl)thiophene are expected to predominantly yield the 5-substituted isomer. The C2 position is the next most likely site, followed by the highly deactivated C4 position.

Figure 1: Regioselectivity of electrophilic substitution on 3-(4-cyanobenzoyl)thiophene.

Part 1: Electrophilic Halogenation

Halogenated thiophenes are pivotal intermediates for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents.[3] Due to the deactivated nature of the substrate, direct halogenation requires potent halogenating agents and optimized conditions.

Protocol 1.1: Regioselective Bromination at the C5-Position

This protocol aims for the monobromination of 3-(4-cyanobenzoyl)thiophene at the most reactive C5 position. N-Bromosuccinimide (NBS) in a suitable solvent is the reagent of choice for controlled monobromination.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(4-cyanobenzoyl)thiophene (1.0 eq) in a mixture of acetic acid and chloroform (1:1, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Bromosuccinimide (1.05 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-(4-cyanobenzoyl)thiophene.

| Reagent/Parameter | Quantity/Value | Rationale |

| 3-(4-Cyanobenzoyl)thiophene | 1.0 eq | Starting material |

| N-Bromosuccinimide (NBS) | 1.05 eq | Mild and selective brominating agent |

| Acetic Acid/Chloroform | 1:1 mixture | Solvent system to ensure solubility of reactants |

| Temperature | Room Temperature | To control selectivity and minimize side reactions |

| Reaction Time | 12-24 hours | Deactivated substrate requires longer reaction time |

| Expected Yield | 70-85% | Based on similar deactivated systems |

Causality Behind Experimental Choices:

-

The use of NBS provides a constant, low concentration of bromine, which favors selective monobromination over di- or polybromination.[4]

-

The acetic acid/chloroform solvent system is chosen to ensure the solubility of both the polar starting material and the less polar NBS.

-

Running the reaction at room temperature helps to control the regioselectivity, favoring the kinetically preferred C5-position.

Part 2: Nitration of the Thiophene Ring

The introduction of a nitro group onto the thiophene ring opens up a plethora of synthetic possibilities, as the nitro group can be readily reduced to an amine or serve as a precursor for other functionalities.[5] The nitration of a deactivated thiophene requires careful control of reaction conditions to prevent degradation of the starting material.[6]

Protocol 2.1: Regioselective Nitration at the C5-Position

This protocol employs a milder nitrating agent, fuming nitric acid in acetic anhydride, to achieve mononitration at the C5-position.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to acetic anhydride (5 mL/mmol of substrate) at 0°C with stirring. Allow the mixture to stir for 15 minutes at this temperature.

-

Reaction Setup: Dissolve 3-(4-cyanobenzoyl)thiophene (1.0 eq) in acetic anhydride (5 mL/mmol) in a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the solution to 0°C.

-

Reaction Execution: Add the freshly prepared nitrating mixture dropwise to the solution of the thiophene derivative, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be recrystallized from ethanol or purified by column chromatography to yield 5-nitro-3-(4-cyanobenzoyl)thiophene.

| Reagent/Parameter | Quantity/Value | Rationale |

| 3-(4-Cyanobenzoyl)thiophene | 1.0 eq | Starting material |

| Fuming Nitric Acid | 1.1 eq | Potent nitrating agent |

| Acetic Anhydride | 10 mL/mmol total | Solvent and activating agent for nitric acid |

| Temperature | 0-5°C | To control the exothermic reaction and prevent over-nitration |

| Reaction Time | 2-4 hours | Sufficient for mononitration of the deactivated ring |

| Expected Yield | 60-75% | Based on nitration of other deactivated thiophenes |

Causality Behind Experimental Choices:

-

The combination of fuming nitric acid and acetic anhydride generates the highly electrophilic acetyl nitrate in situ, which is an effective nitrating agent for deactivated aromatic systems.[7]

-

Low temperatures are crucial to control the highly exothermic nitration reaction and to minimize the formation of undesired byproducts.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 3-(4-cyanobenzoyl)thiophene are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the scaffold.[8]

Protocol 3.1: Suzuki-Miyaura Coupling of 5-Bromo-3-(4-cyanobenzoyl)thiophene

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the C5-position of the thiophene ring.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Investigating the Biological Activity of 3-(4-Cyanobenzoyl)thiophene Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 3-(4-Cyanobenzoyl)thiophene derivatives. This class of compounds holds significant promise for therapeutic applications, and the following protocols are designed to be robust and reproducible for the investigation of their anticancer, anti-inflammatory, and antimicrobial properties.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of thiophene have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of an aroyl group, such as a 4-cyanobenzoyl moiety, at the 3-position of the thiophene ring can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

The 4-cyanobenzoyl group, with its electron-withdrawing nitrile functionality, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding. This structural motif has been explored in the design of various enzyme inhibitors and receptor modulators. The combination of the thiophene core and the 3-(4-cyanobenzoyl) substituent presents a compelling strategy for the development of novel therapeutic agents.

PART 1: Synthesis of 3-(4-Cyanobenzoyl)thiophene

A plausible and efficient method for the synthesis of 3-(4-Cyanobenzoyl)thiophene is through the Friedel-Crafts acylation of a 3-substituted thiophene precursor. Due to the directing effects of the thiophene ring, direct acylation of unsubstituted thiophene predominantly yields the 2-substituted product.[4] Therefore, a strategic approach is required to achieve 3-substitution. One common strategy involves the use of a blocking group at the 2- and 5-positions or starting with a 3-substituted thiophene. An alternative and more direct approach for achieving 3-acylation is to utilize specific catalysts and reaction conditions that favor this regioselectivity, although this can be challenging.

For the purpose of these protocols, we will outline a general and robust synthetic strategy that is commonly employed for the synthesis of 3-aroylthiophenes.

Protocol 1: Synthesis of 3-(4-Cyanobenzoyl)thiophene via Friedel-Crafts Acylation

Rationale: This protocol utilizes a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[5] The choice of a Lewis acid catalyst is critical for activating the acylating agent. Tin(IV) chloride (SnCl₄) is often a milder and more selective catalyst than aluminum chloride (AlCl₃) for the acylation of sensitive heterocyclic substrates like thiophene, minimizing side reactions and decomposition.[6]

Materials:

-

3-Bromothiophene

-

4-Cyanobenzoyl chloride

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromothiophene (1 equivalent) and 4-cyanobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of tin(IV) chloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1M HCl solution while cooling the flask in an ice bath.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-(4-Cyanobenzoyl)thiophene.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Biological Evaluation Protocols

The following protocols are designed to assess the anticancer, anti-inflammatory, and antimicrobial activities of the synthesized 3-(4-Cyanobenzoyl)thiophene derivatives.

Section 2.1: Anticancer Activity Evaluation

Many thiophene derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[7][8]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for determining the cytotoxic potential of novel compounds.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4-Cyanobenzoyl)thiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 3-(4-Cyanobenzoyl)thiophene derivative in the cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-